

physical and chemical properties of 2-(4-fluorophenyl)quinolin-7-amine

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Compound of Interest

Compound Name: 2-(4-fluorophenyl)quinolin-7-amine

Cat. No.: B6343365

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An In-depth Technical Guide on 2-(4-fluorophenyl)quinolin-7-amine

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-(4-fluorophenyl)quinolin-7-amine**. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and employs computational prediction methods to offer a detailed profile for researchers, scientists, and drug development professionals. The guide includes predicted physicochemical properties, detailed hypothetical experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. All quantitative data is presented in structured tables, and a representative signaling pathway is visualized using the DOT language.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include but are not limited to anticancer, antimicrobial, antiviral, and



anti-inflammatory properties. The introduction of a 2-aryl substituent, such as a 4-fluorophenyl group, can significantly influence the biological activity of the quinoline scaffold. The 7-amino group provides a site for further functionalization, potentially enhancing potency or modifying pharmacokinetic properties. This guide focuses on the specific derivative, **2-(4-fluorophenyl)quinolin-7-amine**, providing a foundational understanding for its potential application in drug discovery and development.

Physical and Chemical Properties

Direct experimental data for **2-(4-fluorophenyl)quinolin-7-amine** is not readily available in the public domain. Therefore, the following tables summarize key physical and chemical properties derived from computational predictions and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 2-(4-fluorophenyl)quinolin-7-amine

Property	Predicted Value	Method/Source
Molecular Formula	C15H11FN2	-
Molecular Weight	238.26 g/mol	-
LogP	3.5 - 4.5	Various computational models
Aqueous Solubility	Low	Predicted based on LogP and structure
pKa (most basic)	4.0 - 5.0 (for the quinoline nitrogen)	Prediction based on similar aminoquinolines
Hydrogen Bond Donors	1 (amine group)	-
Hydrogen Bond Acceptors	2 (quinoline and amine nitrogens)	-
Rotatable Bonds	1	-

Table 2: Predicted Spectroscopic Data for 2-(4-fluorophenyl)quinolin-7-amine



Spectroscopy	Predicted Chemical Shifts / Frequencies
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 8.2-8.4 (m, 2H, quinoline), 7.8-8.0 (m, 2H, fluorophenyl), 7.2-7.5 (m, 5H, quinoline/fluorophenyl), 6.8-7.0 (d, 1H, quinoline), 6.5 (s, 2H, -NH ₂)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ 160-165 (d, J=245 Hz, C-F), 155-158 (C), 148-150 (C), 135-140 (CH), 130-133 (d, J=8 Hz, CH), 125-129 (CH), 120-124 (CH), 115-118 (d, J=22 Hz, CH), 110-114 (CH), 100-105 (CH)
IR (KBr, cm ⁻¹)	3450-3300 (N-H stretch), 3100-3000 (C-H aromatic stretch), 1620-1580 (C=N, C=C stretch), 1250-1210 (C-F stretch)
Mass Spectrometry (EI)	m/z 238 (M+), fragments corresponding to loss of NH ₂ , F, and cleavage of the phenyl-quinoline bond

Note: Predicted spectral data is for illustrative purposes and should be confirmed by experimental analysis.

Experimental Protocols

The synthesis of **2-(4-fluorophenyl)quinolin-7-amine** can be approached through several established methods for quinoline ring formation. A plausible and efficient method is a variation of the Doebner-von Miller reaction or the Combes synthesis. Below is a detailed hypothetical protocol for its synthesis and characterization.

3.1. Synthesis of 2-(4-fluorophenyl)quinolin-7-amine

This protocol is based on the general principles of the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β -unsaturated carbonyl compound.

- Materials:
 - 3-Aminoaniline



- 4'-Fluorochalcone (can be synthesized from 4-fluoroacetophenone and benzaldehyde)
- Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., SnCl₄)
- Ethanol
- Sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 3-aminoaniline (1 equivalent) and 4'-fluorochalcone (1 equivalent) in ethanol.
- Slowly add polyphosphoric acid (PPA) as a catalyst and dehydrating agent. The reaction is exothermic and should be controlled with an ice bath.
- After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acid.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(4-fluorophenyl)quinolin-7-amine.

3.2. Characterization



- Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.
- NMR Spectroscopy: Dissolve a small sample of the product in deuterated dimethyl sulfoxide (DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
- IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a thin film.
- Mass Spectrometry: Analyze the product using a mass spectrometer to determine its molecular weight and fragmentation pattern.

Potential Biological Activity and Signaling Pathway

Derivatives of 2-phenylquinoline have been reported to exhibit a variety of biological activities, including potential as anticancer agents through the inhibition of protein kinases. One of the most studied targets for quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR). The binding of epidermal growth factor (EGF) to EGFR initiates a signaling cascade that promotes cell proliferation, survival, and differentiation. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth.

The proposed structure of **2-(4-fluorophenyl)quinolin-7-amine** shares features with known EGFR inhibitors, suggesting it could potentially act as an antagonist of this pathway.

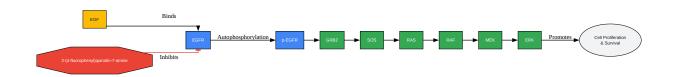
4.1. Proposed Mechanism of Action

It is hypothesized that **2-(4-fluorophenyl)quinolin-7-amine** could act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. This would prevent the autophosphorylation of the receptor and block downstream signaling.

4.2. Visualization of the EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is a potential target for **2- (4-fluorophenyl)quinolin-7-amine**.





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Caption: EGFR Signaling Pathway and Potential Inhibition.

Conclusion

While experimental data on **2-(4-fluorophenyl)quinolin-7-amine** is currently sparse, this technical guide provides a robust theoretical and predictive foundation for its study. The proposed synthetic route is based on well-established chemical principles, and the predicted physicochemical properties offer a starting point for its handling and analysis. The potential for this compound to act as an EGFR inhibitor highlights a promising avenue for future research in the development of novel anticancer therapeutics. Further experimental validation of the properties and biological activities outlined in this guide is warranted.

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